molecular formula C21H14F3NO2 B384116 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 616203-58-8

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B384116
CAS No.: 616203-58-8
M. Wt: 369.3g/mol
InChI Key: UIZGWJORWHAPHW-UHFFFAOYSA-N
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Description

2-Naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic chemical compound designed for research applications. It is built on a naphtho[2,1-b]furan scaffold, a structural motif recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives of naphtho[2,1-b]furan have been extensively investigated and shown to possess significant antimicrobial properties . For instance, certain naphtho[2,1-b]furan-based pyrimidine compounds have demonstrated excellent activity against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, related compounds have been explored as antagonists for metabolic receptors such as the Melanin Concentrating Hormone Receptor 1 (MCH-R1), highlighting the scaffold's relevance in metabolic disease research . The incorporation of a trifluoromethylphenyl acetamide group is a common strategy in drug discovery to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity. This compound is provided for research purposes to investigate its potential biological activities and mechanisms of action. It is intended for in vitro studies and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO2/c22-21(23,24)15-5-3-6-16(11-15)25-19(26)10-14-12-27-18-9-8-13-4-1-2-7-17(13)20(14)18/h1-9,11-12H,10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGWJORWHAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl Naphtho[2,1-b]furan-2-carboxylate

In a representative procedure, 2-hydroxy-1-naphthaldehyde reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of ethyl chloroacetate, forming the furan ring and yielding ethyl naphtho[2,1-b]furan-2-carboxylate (Compound 2 in Chart 1 of). The regioselectivity of this reaction ensures the ester group is positioned at the furan’s 2-position.

Hydrolysis to Naphtho[2,1-b]furan-2-carboxylic Acid

The ester intermediate undergoes hydrolysis using potassium hydroxide in methanol-water under reflux to produce the corresponding carboxylic acid (Compound 5a–p in). For example, ethyl 5-bromo-naphtho[2,1-b]furan-2-carboxylate is hydrolyzed with 2 M NaOH in methanol to yield 5-bromo-naphtho[2,1-b]furan-2-carboxylic acid. This step typically achieves near-quantitative yields, with purification via acidification and extraction.

Preparation of N-[3-(Trifluoromethyl)phenyl]acetamide

The trifluoromethylphenyl acetamide component is synthesized independently and later coupled to the naphthofuran core.

Acetylation of 3-(Trifluoromethyl)aniline

N-[3-(Trifluoromethyl)phenyl]acetamide is prepared by reacting 3-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds under mild conditions (room temperature to 60°C), yielding the acetamide derivative after aqueous workup and recrystallization.

Coupling of Naphthofuran Carboxylic Acid with N-[3-(Trifluoromethyl)phenyl]acetamide

The final step involves forming the amide bond between the naphthofuran carboxylic acid and the trifluoromethylphenyl acetamide.

Acid Chloride Formation

The naphtho[2,1-b]furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, leaving the reactive acid chloride intermediate.

Amide Bond Formation

The acid chloride is reacted with N-[3-(trifluoromethyl)phenyl]acetamide in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, where the acetamide’s amine group attacks the electrophilic carbonyl carbon of the acid chloride. Purification via silica gel chromatography (e.g., 10% methanol in DCM) yields the target compound.

Representative Reaction Conditions :

  • Acid chloride : 0.26 mmol

  • N-[3-(Trifluoromethyl)phenyl]acetamide : 0.36 mmol

  • Solvent : Dichloromethane (10 mL)

  • Base : Triethylamine (excess)

  • Yield : 77% after column chromatography

Alternative Synthetic Routes and Optimization

Suzuki Coupling for Functionalization

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • ¹H NMR : Distinct signals for the naphthofuran protons (δ 7.2–8.9 ppm), trifluoromethyl group (δ 4.1–4.3 ppm), and acetamide methyl (δ 2.1–2.3 ppm).

  • HR-MS : Molecular ion peaks matching calculated masses (e.g., m/z 532.2448 for C₃₃H₃₂N₄O₃).

Challenges and Considerations

  • Regioselectivity : Ensuring proper substitution on the naphthofuran ring requires careful control of reaction conditions, particularly in bromination and coupling steps.

  • Amide Stability : The electron-withdrawing trifluoromethyl group may reduce the nucleophilicity of the aniline nitrogen, necessitating excess reagents or elevated temperatures during coupling.

Chemical Reactions Analysis

Types of Reactions

2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthofuran moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various pathogens.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The compound has shown potential antitumor activity in various studies. Its structure allows for interactions with biological targets, which can lead to cytotoxic effects on cancer cell lines.

Activity TypeCell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Study on Antimicrobial Efficacy

In a study focusing on related compounds, the antimicrobial activity was evaluated against biofilm-forming bacteria. Modifications in the chemical structure were found to significantly enhance antibacterial activity, suggesting that similar modifications could be applied to this compound for improved efficacy.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was crucial for enhancing cytotoxicity, indicating that the trifluoromethyl group in this compound may play a similar role in influencing its antitumor properties.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with various metals makes it suitable for use in sensors and as a potential candidate for organic semiconductor materials.

Mechanism of Action

The mechanism of action of 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The naphthofuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the compound-protein complex and modulating the activity of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide with structurally or functionally related compounds, based on synthesis, characterization, and biological activities from the evidence:

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Characterization Biological Activity/Use Reference
This compound (Target) C₂₁H₁₄F₃NO₂ Naphtho[2,1-b]furan; 3-(CF₃)phenyl Not explicitly described (inferred: condensation of naphthofuran acid chloride with 3-(CF₃)phenylamine) N/A Hypothetical: NMR, FTIR (amide NH ~3273–3644 cm⁻¹; C=O ~1702 cm⁻¹) Antibacterial (predicted)
2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₇H₁₂N₂O₂S Naphthofuran; thiazol-2-yl Reflux of naphthofuran acid chloride with 2-aminothiazole in DMF/ethanol 65–75% NMR, FTIR (C=O: 1702–1646 cm⁻¹; C-NO₂: 1624–1580 cm⁻¹) Antibacterial (tested)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide C₁₇H₁₀F₆N₂OS Benzothiazole; 3-(CF₃)phenyl Microwave-assisted coupling of 3-(CF₃)phenylacetyl chloride with 2-amino-6-CF₃-benzothiazole 19% HPLC, MS (reported for analogs) Pesticidal candidate (inferred)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO Naphthalene; 3-Cl-4-F-phenyl Stirring naphthylacetyl chloride with 3-Cl-4-F-aniline in dichloromethane 70–80% X-ray crystallography (dihedral angle: 60.5°; N—H···O hydrogen bonds) Structural analog to benzylpenicillin
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide C₂₅H₁₇F₄N₂O₃S Indole-sulfonyl; 2-(CF₃)phenyl Sulfonation and coupling of indole with 2-(CF₃)phenylacetamide N/A MS, NMR (reported for analogs) Potential kinase inhibitor (inferred)

Key Observations:

Structural Variations: The naphthofuran core in the target compound distinguishes it from benzothiazole (e.g., ) or indole-based analogs (e.g., ). Naphthofuran’s planar structure may enhance π-π stacking in biological targets compared to non-aromatic scaffolds. The 3-(trifluoromethyl)phenyl group is shared with compound , but its position (meta vs. para in ) affects steric and electronic interactions.

Synthesis Efficiency :

  • Microwave-assisted synthesis (e.g., ) offers reduced reaction time but lower yields (19%) compared to traditional reflux methods (65–75% in ).
  • The target compound’s synthesis would likely require optimization of coupling conditions (e.g., solvent, temperature) to improve yield.

Spectroscopic Features :

  • FTIR : Amide N-H stretching (~3273–3644 cm⁻¹) and C=O (~1702 cm⁻¹) are consistent across naphthofuran-acetamides .
  • MS : Molecular ion peaks (e.g., m/z 328.08 in ) help confirm molecular weight for analogs.

Biological Activity :

  • Naphthofuran derivatives exhibit antibacterial activity (e.g., ), while benzothiazole analogs (e.g., ) are explored as pesticides. The CF₃ group’s role in enhancing lipophilicity and target binding is critical across applications.

Crystallography :

  • In , the dihedral angle (60.5°) between aromatic rings influences molecular packing and solubility. Similar analysis would be needed for the target compound to predict crystallinity.

Biological Activity

2-Naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide, with the chemical formula C21_{21}H14_{14}F3_3NO2_2 and CAS number 616203-58-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via a condensation reaction between 2-naphtho[2,1-b]furan and a trifluoromethyl-substituted aniline derivative. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

MethodResult
Molecular Weight369.34 g/mol
NMR (1H)Chemical shifts consistent with expected structure
Mass Spectrometry[M+H]+ at m/z 370
X-ray CrystallographyMonoclinic crystal system

Antimicrobial Activity

Research indicates that compounds containing naphthofuran moieties exhibit significant antimicrobial properties. In several studies, derivatives of naphthofuran have shown effectiveness against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of protein synthesis and disruption of cell wall integrity.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies suggest that naphthofuran derivatives can induce apoptosis in cancer cells through various pathways.

  • Cell Lines Tested : The compound has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : In vitro studies indicate a dose-dependent reduction in cell viability with IC50 values ranging from 10 μM to 30 μM .

Table 3: Anticancer Activity Data

Cell LineIC50 (μM)
MCF-710
A54930

Case Studies

Several case studies highlight the efficacy of naphthofuran derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a related naphthofuran compound effectively reduced biofilm formation in MRSA strains by over 50%, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Case Study on Cancer Treatment : Another investigation reported that treatment with naphthofuran derivatives led to significant tumor regression in xenograft models of breast cancer, showcasing their potential utility in cancer therapy .

Q & A

Q. What efficient synthetic routes are available for 2-naphtho[2,1-b]furan-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : A one-step, three-component reaction using Meldrum’s acid, aryl glyoxal, and β-naphthol in methanol with triethylamine as a base yields functionalized naphtho[2,1-b]furan derivatives. This method minimizes byproducts and simplifies purification (via filtration and cold ethanol washing) while achieving high yields (70–85%) . For intermediate synthesis (e.g., ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate), cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate under reflux in acetonitrile with K₂CO₃ is effective, followed by column chromatography for purity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3426 cm⁻¹, ester carbonyl at ~1657 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR distinguishes substituents (e.g., ethyl group protons at δ 1.4 and 4.4; NH₂ singlet at δ 6.48) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N content .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) .

Q. What methodologies assess the compound’s physicochemical properties?

  • Methodological Answer :
  • Melting Point Analysis : Determines purity and crystallinity (e.g., compounds in exhibit melting points between 150–250°C) .
  • Chromatography (TLC/Column) : Monitors reaction progress and isolates pure products .
  • Density/Vapor Pressure : For related trifluoromethylphenyl acetamides, density (~1.38 g/cm³) and vapor pressure (~0.000181 mmHg) are measured using standardized techniques .

Advanced Research Questions

Q. How can computational modeling enhance understanding of its biological interactions?

  • Methodological Answer : Molecular docking studies predict binding affinities to target proteins (e.g., anticonvulsant targets like sodium channels). For example, docking naphthofuran derivatives into protein active sites (PDB IDs) using software like AutoDock Vina helps identify critical hydrogen bonds and hydrophobic interactions. Validation via in vitro assays (e.g., IC₅₀ measurements) confirms computational predictions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically vary substituents (e.g., piperazine vs. morpholine groups in ) to assess biological activity trends. For instance, replacing 4-phenylpiperazine with 4-(2-chlorophenyl)piperazine in acetamide derivatives alters anticonvulsant potency .
  • Meta-Analysis of Spectral Data : Cross-reference NMR/IR data across studies to confirm substituent effects on electronic environments .

Q. What in vitro assays evaluate its potential pharmacological activity?

  • Methodological Answer :
  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to measure seizure suppression .
  • Kinase Inhibition Assays : Test inhibition of HIV-1 TAR RNA binding or ATM/ATR kinases via fluorescence polarization or radiometric assays .
  • Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HEK293) to determine selectivity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.